molecular formula C5H7NOS B12092722 Thiazole, 4-methoxy-2-methyl-

Thiazole, 4-methoxy-2-methyl-

Cat. No.: B12092722
M. Wt: 129.18 g/mol
InChI Key: XFDNQXDLJQTOLE-UHFFFAOYSA-N
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Description

Thiazole, 4-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 2-position of the thiazole ring imparts unique chemical properties and reactivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-methoxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For Thiazole, 4-methoxy-2-methyl-, the starting materials could include 4-methoxyacetophenone and thiourea, which undergo cyclization in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of Thiazole, 4-methoxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitutions can take place at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.

Scientific Research Applications

Thiazole, 4-methoxy-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Thiazole, 4-methoxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromaticity and electron-donating methoxy group enhance its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 2-methyl-: Lacks the methoxy group, resulting in different reactivity and biological activity.

    Thiazole, 4-methyl-2-(1-methylethyl)-: Contains an isopropyl group instead of a methoxy group, leading to variations in chemical properties and applications.

Uniqueness

Thiazole, 4-methoxy-2-methyl- is unique due to the presence of both a methoxy and a methyl group, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-methoxy-2-methyl-1,3-thiazole

InChI

InChI=1S/C5H7NOS/c1-4-6-5(7-2)3-8-4/h3H,1-2H3

InChI Key

XFDNQXDLJQTOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)OC

Origin of Product

United States

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